molecular formula C8H17NO2 B15252288 Ethyl 3-amino-3-methylpentanoate

Ethyl 3-amino-3-methylpentanoate

Cat. No.: B15252288
M. Wt: 159.23 g/mol
InChI Key: OXIMBNNQIXGPIY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-methylpentanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylpentanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.

Another method involves the esterification of 3-amino-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction requires refluxing the mixture to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds under specific conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Ethyl 3-amino-3-methylpentanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-methylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 3-amino-3-methylpentanoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-amino-4-methylpentanoate: Similar structure but with a different position of the methyl group.

    Ethyl 2-amino-3-methylbutanoate: Similar structure but with a different carbon chain length.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 3-amino-3-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-8(3,9)6-7(10)11-5-2/h4-6,9H2,1-3H3

InChI Key

OXIMBNNQIXGPIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(=O)OCC)N

Origin of Product

United States

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